

Fosamprenavir-d4 cross-validation with other internal standards

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Fosamprenavir-d4

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Key Experimental Protocol and Internal Standard Usage

The most pertinent information comes from a study that developed and validated a UPLC-MS/MS method for the simultaneous quantification of 16 antiviral drugs, including **fosamprenavir** (the active metabolite of fosamprenavir) [1].

- **Internal Standard Used:** The method used **efavirenz-d4** as the internal standard for the analysis of all analytes, including fosamprenavir [1].
- **Sample Preparation:** The protocol used a combination of methanol protein precipitation and solid-phase extraction (SPE). Specifically, 100 μ L of human plasma was protein-precipitated with 400 μ L of methanol. After centrifugation, the supernatant was diluted with water and passed through an Oasis MCX SPE cartridge for further purification and concentration [1].
- **Chromatography and Detection:** Separation was achieved using UPLC with an Acquity UPLC HSS T3 column. Detection was performed with a tandem mass spectrometer (Xevo TQ MS, Waters) using electrospray ionization in positive mode for most drugs, including fosamprenavir [1].
- **Validation Results:** The method was fully validated. For fosamprenavir, the reported intra-day precision was 5.8%, and the inter-day precision was 8.7%. The accuracy ranged from 105% to 109%, demonstrating reliable performance with efavirenz-d4 as the internal standard [1].

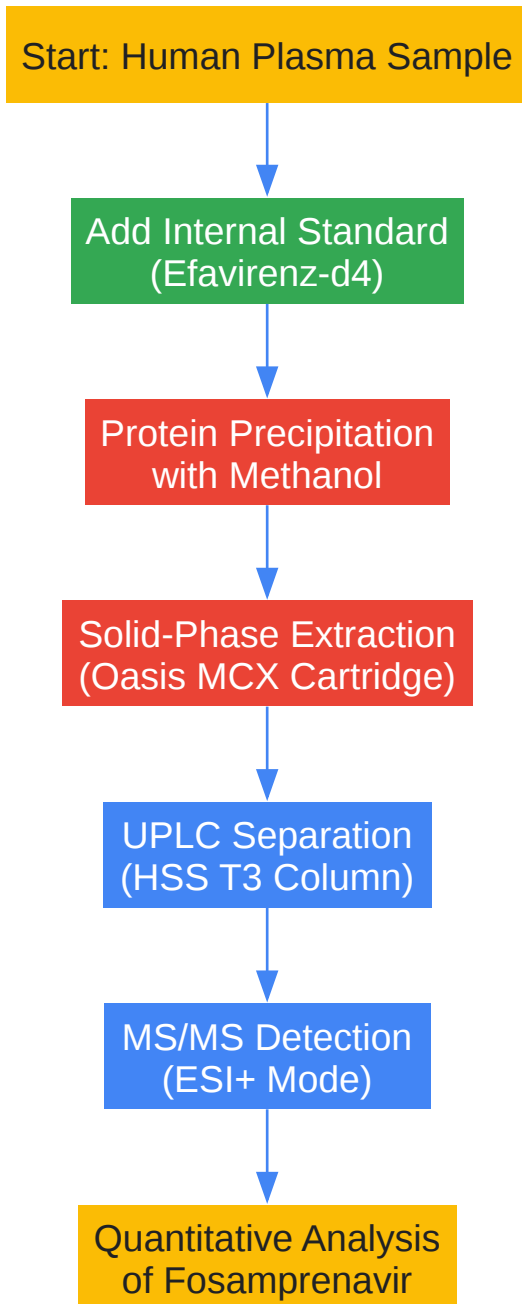
This table summarizes the key analytical parameters from the study:

Parameter	Detail
Analytes	Fosamprenavir, 14 other ARVs, & boceprevir
Internal Standard	Efavirenz-d4
Sample Volume	100 µL human plasma
Extraction Method	Methanol precipitation + Oasis MCX SPE
Analytical Technique	UPLC-MS/MS
Reported Precision	Intra-day: 5.8%; Inter-day: 8.7%
Reported Accuracy	105% - 109%

Experimental Workflow Diagram

The following diagram visualizes the UPLC-MS/MS analytical workflow described in the study for quantifying fosamprenavir using efavirenz-d4 as the internal standard [1]:

UPLC-MS/MS Analysis Workflow



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Guidance for Further Research

The absence of a published direct comparison with **fosamprenavir-d4** presents an opportunity for your research.

- **Focus Your Literature Search:** You may find more specific methodological data by searching for the **full text of the cited paper** [1] or by looking into application notes and method documentation from **Waters Corporation** (the manufacturer of the Acquity UPLC and Xevo TQ MS systems used in the study).
- **Consider a Comparative Study:** The current literature gap you've identified suggests that designing and publishing a systematic comparison of **fosamprenavir-d4** against other stable isotope-labeled internal standards (like efavirenz-d4) would be a valuable contribution to the field. Such a study would directly address your need for a cross-validation guide.

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References

1. Journal of Pharmaceutical and Biomedical Analysis [sciencedirect.com]

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Address: Ontario, CA 91761, United States

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